2-Methoxytetrahydropyran
Overview
Description
Synthesis Analysis
2-Methoxytetrahydropyran is synthesized through various chemical reactions. One method involves the carbonyl ene reaction of 2-methylenetetrahydropyrans, providing a high yielding route for the preparation of β-hydroxydihydropyrans under mild conditions. This process facilitates the synthesis of 2-substituted tetrahydropyrans and the direct introduction of oxygen heterocycles into molecular frameworks (Liang et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-Methoxytetrahydropyran has been studied using various theoretical and experimental approaches. Ab initio calculations, including basis set limit extrapolations and solvent effect corrections, have been carried out to compare the structure and the anomeric and exo-anomeric effect in 2-Methoxytetrahydropyran and 2-Methoxythiane (Sládek et al., 2015). These studies provide insights into the conformations and electronic structure of the compound.
Chemical Reactions and Properties
2-Methoxytetrahydropyran undergoes various chemical reactions, including elimination reactions in the gas phase to form 3, 4-dihydro-2H-pyran and methanol. The kinetic study of this reaction in a static system reveals that it is homogeneous, unimolecular, and follows a first-order rate law (Rosas et al., 2010). Theoretical calculations have also been performed to study the conformations and mechanisms involved in these reactions.
Scientific Research Applications
Kinetic Study of Elimination Reactions : 2-Methoxytetrahydropyran has been studied for its elimination reaction kinetics in the gas phase, producing 3,4-dihydro-2H-pyran and methanol. The study provided insights into the reaction's homogeneous, unimolecular nature and its first-order rate law (Rosas et al., 2010).
Oligoribonucleotide Synthesis : It has been used in the protection of 2′-hydroxy functions in oligoribonucleotide synthesis, confirming the suitability of the 4-methoxytetrahydropyran-4-yl group for this purpose (Norman et al., 1984).
Conformational Analysis in Saccharides : The conformations of 2-Methoxytetrahydropyran as a model for six-membered rings in aldopyranosides have been studied, showing agreement with experimental data from X-ray diffraction of pyranosides (Kožár & Tvaroška, 1979).
Anomeric and Exo-anomeric Effects Study : Research has been conducted on the 13C NMR spectrum of 2-Methoxytetrahydropyran to analyze its anomeric and exo-anomeric effects (Booth et al., 1982).
Influence of Solvents on Conformational Equilibria : A study has examined how different solvents influence the conformational equilibria in 2-Methoxytetrahydropyran, especially focusing on the enthalpy and entropy changes in axial and equatorial conformations (Booth et al., 1992).
Stereochemical Properties of Glycosidic Linkage : Investigations on the stereochemical properties of the glycosidic linkage using 2-Methoxytetrahydropyran as a model have been conducted, focusing on the energy, geometry, and electronic structure implications (Tvaroška & Kožár, 1981).
Modeling of Anomeric and Exo-anomeric Effects : Accurate ab initio calculations were carried out on 2-Methoxytetrahydropyran to compare its structure and anomeric and exo-anomeric effects with 2-methoxythiane (Sládek et al., 2015).
Enhancement of Anomeric Effect in Substituted Compounds : Research shows that an OCH3 group at position 5 in substituted 2-Methoxytetrahydropyrans stabilizes the C-2 electronegative substituent in the axial position, enhancing the anomeric effect (Srivastava et al., 1997).
Conformational Effects in 2-oxy-substituted Tetrahydropyrans : A study on conformational effects, especially the anomeric effect, was conducted in 2-Methoxytetrahydropyrans, relating results to anomeric equilibria of xylose and glucose derivatives (Anderson & Sepp, 1968).
Solvation Effects on Glucose and Related Systems : Ab initio calculations predict solvation effects on glucose and related systems like 2-Methoxytetrahydropyran, focusing on hyperconjugative delocalizations and intramolecular hydrogen bonds (Cramer et al., 1997).
Safety And Hazards
properties
IUPAC Name |
2-methoxyoxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-7-6-4-2-3-5-8-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDKZSUYCXHXJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984305 | |
Record name | 2-Methoxyoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxytetrahydropyran | |
CAS RN |
6581-66-4 | |
Record name | Tetrahydro-2-methoxy-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6581-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyran, 2-methoxy-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2-methoxy-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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